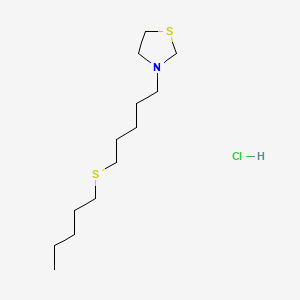
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . The reaction conditions are mild, often performed at room temperature and neutral pH, making it suitable for various applications .
Industrial Production Methods
Industrial production of thiazolidine derivatives can involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The use of green synthesis techniques ensures a cleaner reaction profile and catalyst recovery, aligning with sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives with reduced functional groups .
Scientific Research Applications
Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical pathways. These interactions result in its diverse biological effects, such as anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride include other thiazolidine derivatives and thiazolidinediones. These compounds share the five-membered ring structure with sulfur and nitrogen atoms .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s pentylthio substitution enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Properties
CAS No. |
40771-38-8 |
|---|---|
Molecular Formula |
C13H28ClNS2 |
Molecular Weight |
298.0 g/mol |
IUPAC Name |
3-(5-pentylsulfanylpentyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H27NS2.ClH/c1-2-3-6-10-15-11-7-4-5-8-14-9-12-16-13-14;/h2-13H2,1H3;1H |
InChI Key |
YVIAOUXBSTVVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCCCCN1CCSC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















